5-(5,5-Dimethyl-1,3-dioxan-2-YL)-2'-valeronaphthone
Overview
Description
This usually involves identifying the compound’s IUPAC name, its molecular formula, and its structure.
Synthesis Analysis
Researchers would look at how the compound can be synthesized from available starting materials. They would consider the reagents, conditions, and steps required for the synthesis.Molecular Structure Analysis
This involves determining the 3D structure of the molecule, often using techniques like X-ray crystallography or NMR spectroscopy.Chemical Reactions Analysis
Researchers would study how the compound reacts with other substances. They would look at what products are formed and how quickly the reactions occur.Physical And Chemical Properties Analysis
This involves measuring properties like the compound’s melting point, boiling point, solubility in different solvents, and its stability under various conditions.Scientific Research Applications
Solar Cell Applications
5-(5,5-Dimethyl-1,3-dioxan-2-yl)-2'-valeronaphthone derivatives have been utilized in the synthesis of oligophenylenevinylenes (OPVs). These OPVs, when used as active materials in photovoltaic cells, have demonstrated conversion efficiencies in the range of 0.5-1%. This indicates potential applications in the development of plastic solar cells (Jørgensen & Krebs, 2005).
Chemical Synthesis and Structure Analysis
In chemical synthesis, 5-(5,5-Dimethyl-1,3-dioxan-2-yl)-2'-valeronaphthone-related compounds have been used to synthesize new molecules with distinct structural features. For instance, its reaction with pyridine and aqueous potassium carbonate has led to the creation of novel ylides, with their crystal structures confirming unique betaine nature (Kuhn, Al-Sheikh, & Steimann, 2003).
Anti-Inflammatory Drug Development
There's evidence of its derivatives being explored for developing novel anti-inflammatory drugs. N-[2-(5,5-dimethyl-1,3-dioxane-2-yl)ethyl]amino acids synthesized from it have shown significant anti-inflammatory activity, outperforming aspirin in some cases (Li et al., 2008).
Glycerol Conversion into Platform Chemicals
It has been used in the acid-catalyzed condensation of glycerol with other chemicals, leading to the formation of [1,3]dioxan-5-ols, which are potential novel platform chemicals. This signifies its role in catalysis and renewable material processing (Deutsch, Martin, & Lieske, 2007).
Antimicrobial Activity
Some derivatives have displayed moderate antimicrobial activity in assays, indicating potential applications in the development of new antimicrobial agents (Babu, Prasad, Reddy, & Raju, 2008).
Safety And Hazards
Researchers would look at whether the compound is toxic or hazardous, and what precautions need to be taken when handling it.
Future Directions
Based on their findings, researchers would suggest future research directions. For example, if the compound has promising biological activity, they might suggest testing it in animal models or eventually in clinical trials.
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properties
IUPAC Name |
5-(5,5-dimethyl-1,3-dioxan-2-yl)-1-naphthalen-2-ylpentan-1-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26O3/c1-21(2)14-23-20(24-15-21)10-6-5-9-19(22)18-12-11-16-7-3-4-8-17(16)13-18/h3-4,7-8,11-13,20H,5-6,9-10,14-15H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HVIKLJARIQCPMV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COC(OC1)CCCCC(=O)C2=CC3=CC=CC=C3C=C2)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50646033 | |
Record name | 5-(5,5-Dimethyl-1,3-dioxan-2-yl)-1-(naphthalen-2-yl)pentan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50646033 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
326.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(5,5-Dimethyl-1,3-dioxan-2-YL)-2'-valeronaphthone | |
CAS RN |
898756-41-7 | |
Record name | 5-(5,5-Dimethyl-1,3-dioxan-2-yl)-1-(2-naphthalenyl)-1-pentanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=898756-41-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-(5,5-Dimethyl-1,3-dioxan-2-yl)-1-(naphthalen-2-yl)pentan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50646033 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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